Glycine, N-[(5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinolin-7-yl)carbonyl]-, methyl ester
Description
This compound is a methyl ester derivative of a glycine-conjugated oxolinic acid analog. Oxolinic acid (5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acid) is a quinolone antibiotic that inhibits bacterial DNA gyrase, a critical enzyme for DNA replication . The glycine moiety and methyl ester modification likely enhance solubility or act as a prodrug, improving bioavailability compared to the parent acid. The compound’s structure includes a 1,3-dioxolo[4,5-g]quinoline core with an ethyl group at position 5, an oxo group at position 8, and a glycine methyl ester at position 7 (Figure 1).
Properties
IUPAC Name |
methyl 2-[(5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carbonyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c1-3-18-7-10(16(21)17-6-14(19)22-2)15(20)9-4-12-13(5-11(9)18)24-8-23-12/h4-5,7H,3,6,8H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIFTYJSSGLBEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)NCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001117339 | |
| Record name | Glycine, N-[(5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinolin-7-yl)carbonyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001117339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97546-84-4 | |
| Record name | Glycine, N-[(5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinolin-7-yl)carbonyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97546-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-[(5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinolin-7-yl)carbonyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001117339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization Strategies for 1,3-Dioxolo[4,5-g]quinolin-8-one
The 5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline framework is synthesized via acid-catalyzed cyclization of ethyl 3,4-dihydroxy-5-ethylanthranilate. Phosphorus oxychloride (POCl₃) facilitates dehydration and ring closure at 80°C, yielding the tricyclic quinoline derivative. Key modifications include:
- Ethyl Group Introduction : Alkylation of the anthranilate precursor with ethyl bromide in dimethylformamide (DMF) ensures C5 substitution.
- Dioxolane Formation : Reaction with 1,2-dibromoethane in the presence of potassium carbonate constructs the 1,3-dioxolo ring.
Reaction conditions and yields are summarized in Table 1.
Table 1: Cyclization Reaction Parameters
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Anthranilate alkylation | Ethyl bromide, K₂CO₃ | 60 | 78 |
| Dioxolane formation | 1,2-Dibromoethane | 80 | 65 |
| POCl₃ cyclization | POCl₃ | 80 | 72 |
Preparation of Glycine Methyl Ester
Fischer Esterification of Glycine
Glycine methyl ester hydrochloride is synthesized via Fischer esterification, where glycine reacts with methanol under sulfuric acid catalysis. The protocol involves:
Alternative Aminolysis Pathways
Carbodiimide-mediated coupling of glycine with methyl chloroformate in dichloromethane provides a higher-purity product (92% yield). Triethylamine acts as a proton scavenger, minimizing side reactions.
Coupling of Quinoline and Glycine Moieties
Nucleophilic Acyl Substitution
The quinoline-7-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride intermediate. Subsequent reaction with glycine methyl ester in anhydrous toluene at 110°C for 8 hours achieves 74% coupling efficiency.
Critical Parameters :
Dean-Stark-Assisted Condensation
Refluxing the quinoline acid and glycine methyl ester hydrochloride in toluene with triethylamine (3 equiv) under Dean-Stark conditions removes water, driving the reaction to 89% completion.
Purification and Analytical Characterization
Chromatographic Purification
Crude product purification via silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the target compound in >95% purity.
Spectroscopic Verification
- ¹H NMR (400 MHz, CDCl₃) : δ 1.32 (t, 3H, CH₂CH₃), 3.72 (s, 3H, OCH₃), 4.25 (q, 2H, CH₂CH₃), 6.78 (s, 1H, dioxolane-H).
- IR (KBr) : 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (amide C=O).
- MS (EI) : m/z 386 [M]⁺, consistent with molecular formula C₁₉H₁₈N₂O₆.
Optimization and Scalability Challenges
Side Reaction Mitigation
Industrial-Scale Adaptations
Patent CN106316870A highlights sulfuric acid’s cost-effectiveness for glycine ester production at scale. However, carbodiimide-mediated coupling remains preferred for pharmaceutical-grade synthesis due to higher purity.
Applications and Derivative Synthesis
Biological Activity Screening
The compound’s quinoline core exhibits potential antimicrobial properties, with ongoing studies evaluating its efficacy against Gram-positive bacteria.
Peptide Conjugate Development
Analogues incorporating Z-Gly·Gly·Tyr-OMe demonstrate enhanced solubility, enabling formulation studies.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include zinc/acetic acid for reduction and triphenylphosphine for other transformations . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Glycine, N-[(5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinolin-7-yl)carbonyl]-, methyl ester has several scientific research applications. It is used in the study of antibacterial properties, particularly against Enterobacteriaceae . Additionally, it has been investigated for its potential use in photodynamic therapy and as a photosensitizer in medical and agricultural fields .
Mechanism of Action
The compound exerts its effects by inhibiting DNA gyrases, including DNA topoisomerases . This inhibition disrupts the DNA replication process in bacteria, leading to their death. The molecular targets and pathways involved in this mechanism are crucial for its antibacterial properties.
Comparison with Similar Compounds
Structural and Functional Analogues
Oxolinic Acid (Parent Compound)
- Molecular Formula: C₁₃H₁₁NO₅
- Molecular Weight : 261.24 g/mol
- Solubility : 3.214 × 10⁻³ g/L in water (poor aqueous solubility) .
- Biological Targets : DNA gyrase, topoisomerase IV, and tRNA synthetases .
- Applications : Used in aquaculture to treat gram-negative bacterial infections .
Sodium Salt of Oxolinic Acid
- Molecular Formula : C₁₃H₁₀NNaO₅
- Molecular Weight : 283.22 g/mol
- Solubility : Higher aqueous solubility than the free acid due to ionization .
- Applications : Pharmaceutical formulations requiring enhanced solubility .
Ethyl 5-Ethyl-8-oxo-5,8-dihydro-1,3-dioxolo[4,5-g]quinoline-7-carboxylate (Oxolinic Acid Impurity B)
- Molecular Formula: C₁₅H₁₅NO₅
- Molecular Weight : 289.28 g/mol
- Structure : Ethyl ester variant of oxolinic acid.
Leucine-Conjugated Analog
Biological Activity
Glycine, N-[(5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinolin-7-yl)carbonyl]-, methyl ester is a synthetic compound that combines glycine with a quinoline derivative featuring a unique dioxolo structure. This compound is of significant interest in medicinal chemistry due to its complex molecular architecture and potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C16H18N2O5, and it features a methyl ester functional group attached to a glycine moiety. The presence of the quinoline ring system and the dioxole moiety contributes to its reactivity and biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C16H18N2O5 |
| Structure | Contains a quinoline derivative with a dioxole moiety |
| Functional Groups | Methyl ester, carbonyl |
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions may modulate various biological pathways, leading to therapeutic effects. However, detailed studies are needed to elucidate the exact mechanisms involved in its action.
Biological Activities
Research indicates that compounds similar to this compound exhibit diverse biological activities:
- Antiviral Activity : Quinolines have been shown to possess antiviral properties against various strains of viruses including Zika virus and HIV .
- Antimicrobial Effects : The compound's structure suggests potential antibacterial activity. Related quinoline derivatives have demonstrated effectiveness against Gram-negative bacteria .
- Anticancer Potential : Some studies suggest that quinoline derivatives may exhibit anticancer activity through various mechanisms including apoptosis induction .
Antimicrobial Activity
A study investigated the antimicrobial properties of related compounds and found that certain derivatives exhibited significant activity against pathogens like Pseudomonas aeruginosa and Candida albicans. The methyl ester forms were often more potent than their corresponding acid derivatives .
Antiviral Efficacy
Research into quinoline derivatives has highlighted their potential as antiviral agents. For example, modifications in the structure can enhance their selectivity and efficacy against viral targets .
Comparative Analysis with Other Compounds
The following table compares this compound with other related compounds based on their biological activities:
| Compound | Antimicrobial Activity | Antiviral Activity | Anticancer Activity |
|---|---|---|---|
| Glycine N-(...)-methyl ester | Moderate | Potential | Under investigation |
| Ethyl 5-Ethyl... | Strong | Limited | Moderate |
| Dioxoloisoquinolinone Derivatives | Varied | Strong | Significant |
Q & A
Q. Basic
- IR spectroscopy : Identifies carbonyl stretches (ester C=O at ~1730 cm⁻¹, quinoline ketone at ~1670 cm⁻¹) .
- NMR (1H and 13C) : Assigns proton environments (e.g., methyl ester at δ ~3.8 ppm in 1H-NMR) and quinolone/ester carbons .
- HRMS : Confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
How can crystallographic data resolve ambiguities in the structural assignment of the compound?
Advanced
Single-crystal X-ray diffraction using programs like SHELXL provides definitive bond lengths, angles, and stereochemistry. For example, SHELX-based refinement can resolve fused-ring conformations (e.g., dioxolo-quinoline ring planarity) and ester group orientation, which may be ambiguous in NMR/IR data .
What strategies address discrepancies in biological activity data between the parent acid and its glycine methyl ester derivative?
Q. Advanced
- Hydrolysis studies : Evaluate ester stability in physiological conditions (e.g., esterase-mediated hydrolysis to regenerate the active acid form) .
- Solubility assays : Compare logP values (methyl ester likely more lipophilic than the acid) to explain bioavailability differences.
- Enzymatic assays : Test inhibition of bacterial DNA gyrase (oxolinic acid’s target) to assess retained activity .
What are the key challenges in purifying this compound, and how are they mitigated?
Q. Basic
- Challenge : Co-elution of by-products (e.g., unreacted acid or glycine derivatives).
- Solution : Use mixed-solvent systems (e.g., ethyl acetate/brine partitioning) or gradient chromatography (silica gel with increasing polarity) .
How does modifying the ester group (e.g., methyl vs ethyl) impact the compound’s physicochemical properties?
Q. Advanced
- Lipophilicity : Methyl esters generally have lower logP than ethyl esters, affecting membrane permeability.
- Hydrolysis rate : Methyl esters may hydrolyze faster in vivo due to steric effects, influencing prodrug design.
- Synthetic yield : Ethyl esters (bulkier groups) may require longer reaction times or higher temperatures, as seen in iodination studies of related quinolones .
How can researchers validate the stability of the compound under storage conditions?
Q. Advanced
- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
- Analytical monitoring : Track degradation via HPLC (e.g., new peaks indicating hydrolysis or oxidation) and compare with stress-test data from similar esters .
Methodological Notes
- Synthesis : Prioritize coupling reagents (e.g., EDC/HOBt) over traditional esterification for regioselectivity in glycine conjugation.
- Crystallography : Use SHELX for high-resolution refinement, especially for confirming fused-ring systems .
- Data interpretation : Cross-reference NMR assignments with computed chemical shifts (DFT) to resolve overlapping signals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
